2,3-Dichlorotoluene

Descripción general

Descripción

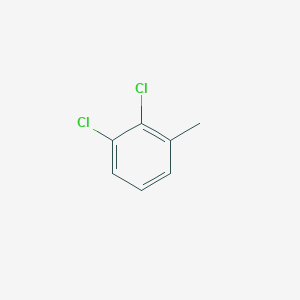

2,3-Dichlorotoluene (CAS: 32768-54-0) is an aromatic hydrocarbon derivative with the molecular formula C₇H₆Cl₂. It consists of a toluene backbone substituted with two chlorine atoms at the 2- and 3-positions of the benzene ring. Key properties include a boiling point of 207.5°C, density of 1.228 g/mL (25°C), and refractive index of 1.550–1.553 . It is primarily synthesized via the Sandmeyer reaction from 3-amino-2-chlorotoluene, which offers higher efficiency (~84% yield) compared to direct chlorination of 2-chlorotoluene (15% yield in mixtures) . Its applications span chemical synthesis, agrochemical intermediates, and environmental monitoring standards .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,3-Dichlorotoluene can be synthesized through various methods. One common method involves the chlorination of 2-chlorotoluene using chlorine gas in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out at elevated temperatures to ensure complete chlorination .

Another method involves the diazotization of 2-chloro-6-methylaniline followed by a Sandmeyer reaction. This process includes several steps: condensation of o-toluidine with urea, sulfonation, chlorination, hydrolysis, and finally, diazotization and Sandmeyer reaction to yield this compound .

Industrial Production Methods

In industrial settings, this compound is produced by the directional chlorination of 2-chlorotoluene. This method involves the use of a directional chlorination catalyst, which helps in selectively chlorinating the desired positions on the benzene ring. The reaction is followed by separation of the components using a rectifying column .

Análisis De Reacciones Químicas

Types of Reactions

2,3-Dichlorotoluene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine atoms.

Oxidation Reactions: It can be oxidized to form corresponding chlorinated benzoic acids.

Reduction Reactions: It can be reduced to form chlorinated toluenes with fewer chlorine atoms.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products

Substitution: Formation of various substituted toluenes.

Oxidation: Formation of chlorinated benzoic acids.

Reduction: Formation of less chlorinated toluenes.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Intermediate in Drug Synthesis

2,3-Dichlorotoluene is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it is a key precursor in the production of:

- Lamotrigine : An anticonvulsant medication used to treat epilepsy and bipolar disorder. The synthesis involves several steps where this compound serves as a critical building block .

- Felodipine : A calcium channel blocker used for treating hypertension and angina. The compound plays a role in the synthetic pathway leading to this medication .

Industrial Applications

2. Organic Synthesis

In addition to its pharmaceutical uses, this compound is employed as a reagent in organic synthesis. It participates in various chemical reactions, including:

- Chlorination Reactions : Serving as a chlorinating agent for the introduction of chlorine into other organic substrates.

- Synthesis of Dyes and Pigments : It is utilized in the manufacture of certain dyes and pigments due to its chlorinated structure which enhances color properties .

Environmental Considerations

3. Hazard Assessment

As with many chlorinated compounds, this compound poses environmental and health risks. Its potential hazards include:

- Toxicity : Prolonged exposure can lead to adverse health effects. Safety assessments indicate that proper handling and protective measures are essential during its use .

- Environmental Impact : The compound's persistence in the environment raises concerns regarding its bioaccumulation and toxicity to aquatic life .

Case Study 1: Synthesis of Lamotrigine

A detailed study on the synthesis of lamotrigine highlights the efficiency of using this compound as an intermediate. The process involves multiple steps including:

- Condensation of o-toluidine with urea

- Sulfonation followed by chlorination

- Diazotization and Sandmeyer reaction

This method not only provides a high yield but also emphasizes environmental friendliness compared to traditional methods .

Case Study 2: Industrial Use in Dyes

Another case study focuses on the industrial application of this compound in dye manufacturing. The compound's unique properties allow for enhanced stability and vibrancy in dye formulations, making it an essential component in the textile industry .

Mecanismo De Acción

The mechanism of action of 2,3-dichlorotoluene in chemical reactions involves the interaction of its chlorine atoms with various reagents. The electron-withdrawing nature of the chlorine atoms makes the benzene ring more susceptible to nucleophilic attack, facilitating substitution reactions. In oxidation reactions, the methyl group can be oxidized to a carboxyl group, forming chlorinated benzoic acids. In reduction reactions, the chlorine atoms can be removed, leading to the formation of less chlorinated toluenes .

Comparación Con Compuestos Similares

Comparison with Similar Dichlorotoluene Isomers

Physical and Chemical Properties

Boiling points, solubility, and structural features differ across isomers:

Structural Impact : The 2,3-isomer’s ortho/meta chlorine arrangement results in steric hindrance, slightly lowering its boiling point compared to the 3,4-isomer (meta/para) .

Environmental Presence and Ecological Impact

In sediment samples from the Maowei Sea, China, the average concentration rank of chlorinated toluenes was:

2,3,4,5,6-Pentachlorotoluene > Hexachlorobenzene > 2-Chlorotoluene ≈ 3-Chlorotoluene ≈ this compound > 2,4-Dichlorotoluene .

- No significant correlation was found between total organic carbon (TOC) and dichlorotoluene concentrations, suggesting complex degradation pathways .

Actividad Biológica

2,3-Dichlorotoluene (DCT) is an aromatic compound with significant industrial applications, particularly in the synthesis of various chemicals. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks. This article explores the metabolic pathways, toxicity, and potential carcinogenic effects of this compound, drawing from diverse research findings.

Chemical Structure and Properties

This compound is a chlorinated derivative of toluene, characterized by the presence of two chlorine atoms at the 2 and 3 positions on the benzene ring. Its chemical formula is , and it exists as a colorless liquid with a characteristic odor. The compound is moderately soluble in water and highly soluble in organic solvents.

Metabolism and Biodegradation

Research indicates that this compound undergoes microbial degradation through various metabolic pathways. Studies have shown that certain bacterial strains can utilize dichlorotoluenes as carbon sources, leading to the formation of dichloromethylcatechols as key intermediates in their degradation pathways. These intermediates are further metabolized via ortho-cleavage pathways involving dioxygenases and cycloisomerases, ultimately leading to simpler compounds that can be mineralized .

Table 1: Metabolic Pathways of this compound

| Enzyme | Pathway | Product |

|---|---|---|

| Chlorocatechol 1,2-dioxygenase | Ortho-cleavage | Chloromuconate |

| Chloromuconate cycloisomerase | Cycloisomerization | Dienelactone |

| Dienelactone hydrolase | Hydrolysis | Simplified organic compounds |

Acute Toxicity

The acute toxicity of this compound has been assessed in various animal studies. The compound exhibits irritant properties affecting the mucous membranes, eyes, and skin. Reported LD50 values vary across species; for example, values of approximately 4,600 mg/kg have been noted in rats .

Chronic Toxicity

Chronic exposure studies indicate potential liver and kidney damage in laboratory animals. Changes in serum enzyme levels have been observed following exposure to sub-lethal doses, suggesting that even low-level exposure could lead to significant health effects over time .

Carcinogenic Potential

There is emerging evidence linking chlorinated toluenes, including this compound, to increased cancer risks. A study indicated a correlation between occupational exposure to chlorinated toluenes and respiratory cancers . Genetic analysis of tumors from exposed subjects revealed mutations in the K-ras protooncogene, which are often associated with chemical carcinogenesis .

Case Studies

- Occupational Exposure : A cohort study involving workers at a chemical manufacturing plant showed elevated incidences of lung cancer correlated with exposure levels to chlorinated toluenes, including this compound.

- Animal Studies : In a controlled study on mice exposed to varying concentrations of this compound, significant liver damage was observed alongside alterations in hepatic enzyme activity, indicating potential hepatotoxicity.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,3-dichlorotoluene, and how do reaction conditions influence isomer purity?

this compound is synthesized via two main routes:

- Catalytic Chlorination : Chlorination of 2-chlorotoluene using Cl₂ gas with AlCl₃ as a catalyst at elevated temperatures (~100–150°C). This yields a mixture of dichlorotoluene isomers, with this compound constituting ~15% of the product .

- Sandmeyer Reaction : Diazotization of 3-amino-2-chlorotoluene followed by CuCl-mediated substitution. This method provides higher regioselectivity but requires multi-step purification .

Key Consideration : Distillation is critical for isolating this compound from isomer mixtures due to overlapping boiling points. GC-MS with polar columns (e.g., DB-5) is recommended for purity analysis .

Q. What analytical methods are optimal for detecting and quantifying this compound in environmental samples?

- Gas Chromatography-Mass Spectrometry (GC-MS) : Preferred for its sensitivity in detecting chlorinated aromatics at ppm levels. Use electron capture detectors (ECD) for enhanced selectivity .

- High-Performance Liquid Chromatography (HPLC) : Suitable for polar degradation products (e.g., dichloromethylcatechols) using C18 columns and UV detection at 254 nm .

Validation : Spike-and-recovery experiments in matrices like soil or water ensure method accuracy, with reported recoveries >85% .

Advanced Research Questions

Q. How do microbial metabolic pathways degrade this compound, and what are the rate-limiting steps?

The bacterium Comamonas testosterone KT5 degrades this compound via:

Initial Oxidation : Dioxygenases convert it to 3,4-dichlorocatechol.

Ortho-Cleavage : Chlorocatechol 1,2-dioxygenase cleaves the aromatic ring, forming chloromuconate.

Cycloisomerization : Chloromuconate cycloisomerase produces dienelactone, which is hydrolyzed to simpler compounds (e.g., acetate) .

Rate-Limiting Step : Dioxygenase activity is hindered by electron-withdrawing Cl substituents, reducing degradation efficiency by ~40% compared to non-chlorinated analogs .

Q. What molecular mechanisms underlie this compound’s hepatotoxicity, and how do exposure durations alter outcomes?

- Acute Exposure : Disrupts cytochrome P450 (CYP3A4) activity in liver microsomes, inhibiting detoxification pathways. Observed in mice at 250 mg/kg doses .

- Chronic Exposure : Induces oxidative stress via glutathione depletion, leading to lipid peroxidation and DNA adduct formation. Mutations in K-ras proto-oncogenes (e.g., codon 12 G→T transversions) correlate with tumorigenesis in occupational studies .

Experimental Design : Use in vitro hepatocyte models with ROS probes (e.g., DCFH-DA) and in vivo murine studies with histopathological analysis.

Q. How do structural isomers of dichlorotoluene (e.g., 2,4- vs. 2,3-) differ in reactivity during nucleophilic aromatic substitution?

- This compound : Cl groups at adjacent positions create steric hindrance, reducing reaction rates with bulky nucleophiles (e.g., amines) by ~30% compared to 2,4-isomers.

- Electronic Effects : The meta-directing methyl group in this compound destabilizes Meisenheimer intermediates, favoring para-substitution in nitration reactions .

Methodology : Kinetic studies using ¹H NMR to track substitution progress; DFT calculations to model transition states .

Q. Data Contradiction Analysis

Q. Discrepancies in reported carcinogenic potential: How to reconcile occupational cohort studies with negative Ames tests?

- Epidemiological Data : Elevated lung cancer risk (OR = 1.8) in workers exposed to chlorotoluenes .

- Ames Test Inconsistency : Negative results likely due to lack of metabolic activation (S9 fraction) in vitro. Pro-carcinogen hypotheses suggest bioactivation via CYP450 to DNA-reactive epoxides .

Resolution : Conduct in vitro micronucleus assays with metabolic activation or transgenic rodent models (e.g., Tg.rasH2) for definitive genotoxicity assessment.

Q. Methodological Recommendations

- Synthesis Optimization : Use directional chlorination catalysts (e.g., FeCl₃/SOCl₂) to enhance 2,3-isomer yield to ~25% .

- Environmental Monitoring : Combine passive samplers (e.g., PUF disks) with GC×GC-TOFMS for isomer-specific detection in air/water .

- Toxicity Screening : Prioritize 3D liver spheroid models over 2D cultures to recapitulate metabolic zonation and oxidative stress gradients .

Propiedades

IUPAC Name |

1,2-dichloro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLKCPXYBLCEKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0067717 | |

| Record name | Benzene, 1,2-dichloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32768-54-0 | |

| Record name | 2,3-Dichlorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32768-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2-dichloro-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032768540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2-dichloro-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,2-dichloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.